molecular formula C9H10O3 B13537405 2-(2-Hydroxy-5-methylphenyl)acetic acid

2-(2-Hydroxy-5-methylphenyl)acetic acid

Cat. No.: B13537405
M. Wt: 166.17 g/mol
InChI Key: RDMFKTGZYKNWGQ-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-5-methylphenyl)acetic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of phenylacetic acid, characterized by the presence of a hydroxyl group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-5-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the hydrolysis of methyl benzyl cyanide in the presence of sulfuric acid, followed by neutralization with an alkali solution to obtain the sodium salt. The final product is obtained by acidification with an inorganic acid, followed by water washing and drying .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-5-methylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-Hydroxy-5-methylphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxy-5-methylphenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of both hydroxyl and methyl groups on the phenyl ring provides distinct steric and electronic effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-(2-hydroxy-5-methylphenyl)acetic acid

InChI

InChI=1S/C9H10O3/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

RDMFKTGZYKNWGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CC(=O)O

Origin of Product

United States

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